6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
CAS No.:
Cat. No.: VC18157003
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
| Standard InChI | InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |
| Standard InChI Key | GLJWQTZKPUUPRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol. Its canonical SMILES representation, C1CC(=O)N(C2=C1C=C(C=C2)N)CCO, reflects the dihydroquinoline backbone, amino group, and hydroxyethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
| CAS Number | Not publicly disclosed |
| SMILES | C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
Structural Analysis
The compound’s structure comprises a partially saturated quinoline ring system, with a ketone group at position 2, an amino substituent at position 6, and a hydroxyethyl group at position 1. The dihydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing solubility and bioavailability. The hydroxyethyl side chain introduces a polar functional group, facilitating interactions with biological targets such as enzymes or receptors.
Synthesis and Optimization
General Synthetic Strategies
Synthesis of 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one typically involves condensation reactions or cyclization processes starting from substituted quinoline precursors. For example, nitro-substituted intermediates may undergo reduction to introduce the amino group, while hydroxyethylation is achieved via alkylation or nucleophilic substitution .
Key Reaction Steps
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Nitro Reduction: A nitro group at position 6 is reduced to an amine using iron powder and ammonium chloride in ethanol-water under reflux, yielding a 97% conversion in analogous compounds .
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Hydroxyethylation: Introduction of the hydroxyethyl group often employs ethylene oxide or 2-chloroethanol under basic conditions, though specific protocols for this compound remain proprietary.
Reaction Optimization
Critical parameters include:
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Temperature: Reactions are typically conducted at reflux (70–100°C) to ensure complete conversion .
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Solvent Systems: Ethanol-water mixtures balance solubility and reactivity .
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Catalysts: Iron powder and ammonium chloride facilitate nitro reduction, while palladium or nickel catalysts may aid in hydrogenation steps .
Biological Activities and Mechanisms
Neuropharmacological Applications
The compound’s ability to modulate dopamine receptors and sigma receptors suggests utility in treating neurological disorders. Preclinical studies on related quinolinones demonstrate:
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Dopamine D₂ Receptor Affinity: Ki values of ~50 nM in Parkinson’s disease models.
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Sigma-1 Receptor Activation: Enhanced neuroprotection in ischemic stroke models.
Research Gaps and Future Directions
While preliminary data are promising, rigorous in vivo pharmacokinetic studies and toxicity profiles are lacking. Future work should prioritize:
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Structure-Activity Relationship (SAR) Studies: To optimize substituent effects on potency and selectivity.
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Clinical Trials: Evaluating efficacy in oncology and neurology patient cohorts.
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